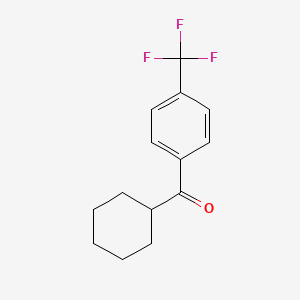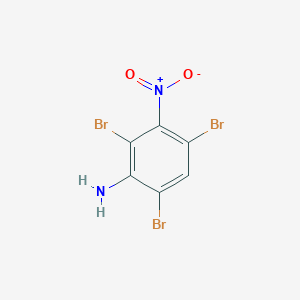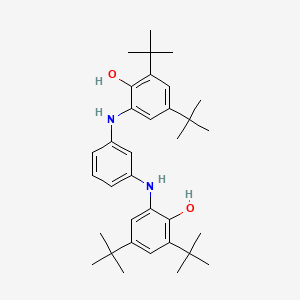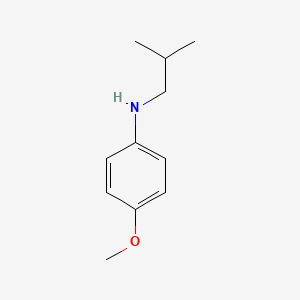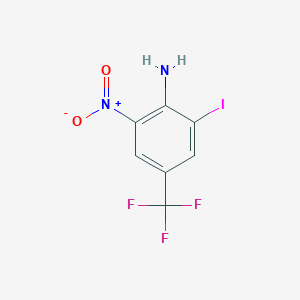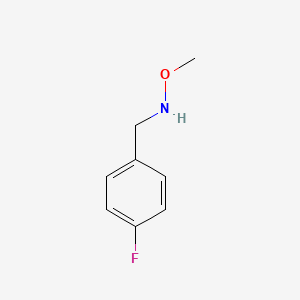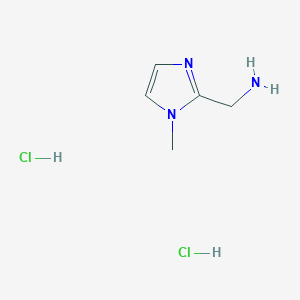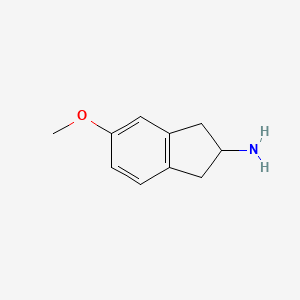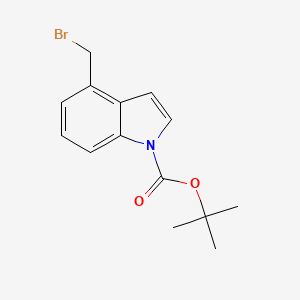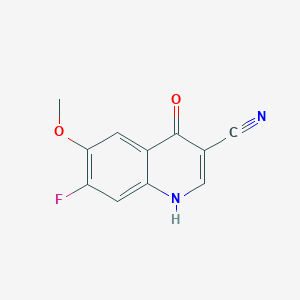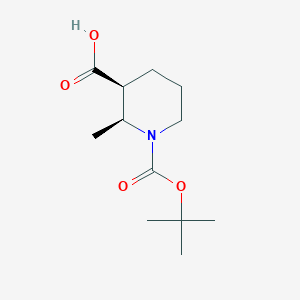
Ácido (2S,3S)-1-(terc-butoxicarbonil)-2-metilpiperidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s stereochemistry, indicated by the (2S,3S) configuration, plays a crucial role in its reactivity and interactions in various chemical and biological processes.
Aplicaciones Científicas De Investigación
(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Serves as a building block in the synthesis of peptides and peptidomimetics, which are important in studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative, which is then subjected to a series of reactions to introduce the Boc protecting group and the carboxylic acid functionality.
Protection of Amine Group: The amine group of the piperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of Carboxylic Acid: The carboxylic acid group can be introduced through various methods, including oxidation of an aldehyde precursor or hydrolysis of an ester intermediate.
Industrial Production Methods
In an industrial setting, the production of (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with an amine to form an amide bond.
Common Reagents and Conditions
Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation of the carboxylic acid can produce carboxylate salts.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The stereochemistry of the compound ensures that the resulting peptides have the desired configuration, which is crucial for their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
(2S,3S)-1-(Tert-butoxycarbonyl)-2-ethylpiperidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the formation of products with precise configurations, which is essential in the synthesis of biologically active compounds.
Propiedades
IUPAC Name |
(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNCDXAIDIETKV-IUCAKERBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479380 |
Source


|
| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260606-18-5 |
Source


|
| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
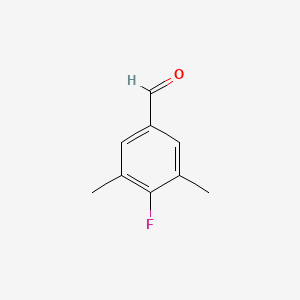
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)
